Pyrimido[4,5-D]pyrimidine
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Overview
Description
Pyrimido[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its structural similarity to purines and its potential applications in medicinal chemistry. This bicyclic compound consists of fused pyrimidine rings, making it an isomer of pteridines, which are integral components of nucleic and folic acids. The unique structure of this compound allows it to exhibit a variety of biological activities, including antiproliferative, antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Two primary synthetic routes are commonly employed to prepare pyrimido[4,5-D]pyrimidine derivatives:
-
Acylation and Cyclization:
- Starting Material: 5-acetyl-4-aminopyrimidines.
- Reaction: Acylation followed by cyclization using ammonium acetate (NH4OAc).
- Products: Pyrimido[4,5-D]pyrimidines with various substituents (alkyl, aryl, hetaryl) at positions 2 and 7 .
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Reductive Amination and Cyclization:
- Starting Material: 5-acetyl-4-aminopyrimidines.
- Reaction: Reductive amination of the acetyl group followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3).
- Products: 6-alkyl-3,4-dihydropyrimido[4,5-D]pyrimidines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the above synthetic routes suggests their potential adaptation for large-scale production. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Pyrimido[4,5-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents.
Reduction: Formation of reduced derivatives using reducing agents.
Substitution: Introduction of different substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3).
Major Products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s biological activity and chemical stability .
Scientific Research Applications
Pyrimido[4,5-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrimido[4,5-D]pyrimidine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as phosphodiesterase, dihydrofolate reductase, and protein kinases (e.g., RAF kinase, P38 protein kinase).
Molecular Targets: Binds to nucleic acids, disrupting their function and leading to antiproliferative effects.
Pathways: Modulates signaling pathways involved in cell growth, inflammation, and apoptosis.
Comparison with Similar Compounds
Pyrimido[4,5-D]pyrimidine is compared with other similar compounds, such as pyrimido[5,4-D]pyrimidine and purines:
Pyrimido[5,4-D]pyrimidine: Another isomer with similar biological activities but different structural properties.
Purines: Naturally occurring compounds with a similar bicyclic structure, essential for DNA and RNA synthesis.
Uniqueness: this compound’s unique structural features and diverse biological activities make it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
254-64-8 |
---|---|
Molecular Formula |
C6H4N4 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pyrimido[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H4N4/c1-5-2-8-4-10-6(5)9-3-7-1/h1-4H |
InChI Key |
QGDYVSSVBYMOJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=NC=N1 |
Origin of Product |
United States |
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